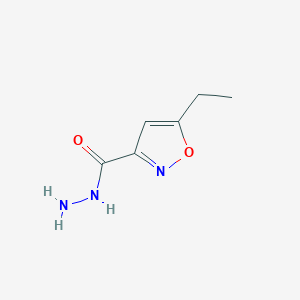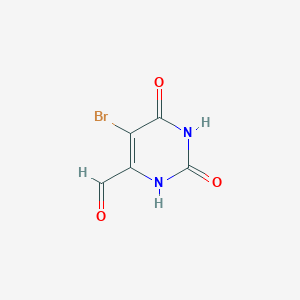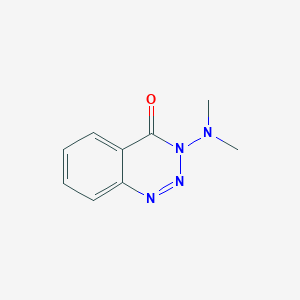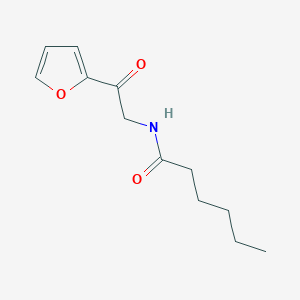
5-Ethylisoxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylisoxazole-3-carbohydrazide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 5-Ethylisoxazole-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl isoxazole-3-carboxylate with hydrazine hydrate under refluxing conditions. This reaction yields this compound as the primary product .
Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the compound on a larger scale.
Chemical Reactions Analysis
5-Ethylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as copper or ruthenium . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Ethylisoxazole-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Ethylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells and reduce the production of tumor necrosis factor (TNF-α) in human whole blood cell cultures . These effects are often mediated through the activation of apoptotic pathways and the modulation of immune responses.
Comparison with Similar Compounds
5-Ethylisoxazole-3-carbohydrazide can be compared with other similar compounds, such as:
5-Methylisoxazole-3-carbohydrazide: Similar in structure but with a methyl group instead of an ethyl group.
5-Phenylisoxazole-3-carbohydrazide: Contains a phenyl group, which imparts different biological activities.
Isocarboxazid: A monoamine oxidase inhibitor used in the treatment of depression.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
707536-50-3 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-ethyl-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-2-4-3-5(9-11-4)6(10)8-7/h3H,2,7H2,1H3,(H,8,10) |
InChI Key |
KRYPKOCGGJVFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)

![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)





![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)


![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
![N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide](/img/structure/B12910117.png)

